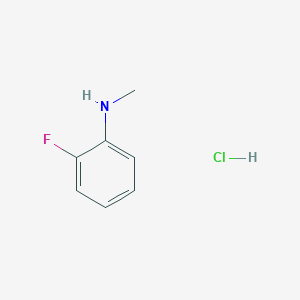

2-Fluoro-N-methylaniline hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWUPJDGVSNCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675162 | |

| Record name | 2-Fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-14-6 | |

| Record name | Benzenamine, 2-fluoro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-N-methylaniline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Version 1.0 | January 2026

Executive Summary

This document provides a comprehensive technical overview of 2-Fluoro-N-methylaniline hydrochloride (CAS No: 1187386-14-6), a pivotal fluorinated aniline derivative utilized as a key building block in synthetic chemistry. With a focus on empowering research and development, this guide synthesizes core physicochemical properties, validated synthesis and purification protocols, and critical applications, particularly within the pharmaceutical and agrochemical sectors. By grounding technical data with established scientific principles, this paper serves as an authoritative resource for laboratory and industrial professionals.

Core Compound Characteristics

This compound is the salt form of the parent amine, 2-Fluoro-N-methylaniline. The strategic placement of a fluorine atom at the ortho position of the aniline ring, combined with N-methylation, imparts unique electronic properties and steric influences. These characteristics are highly advantageous in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds. Conversion to the hydrochloride salt enhances the compound's stability and improves its handling properties, particularly its solubility in aqueous media, which is often a prerequisite for downstream applications.

Physicochemical and Structural Data

A precise understanding of the compound's molecular properties is fundamental for all stoichiometric and analytical endeavors. The molecular weight is calculated from the sum of the atomic masses of its constituent atoms based on the molecular formula of the hydrochloride salt.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | N-Methyl-2-fluoroaniline HCl | N/A |

| CAS Number | 1187386-14-6 | [1] |

| Molecular Formula | C₇H₉ClFN | Derived from[2][3][4][5] |

| Molecular Weight | 161.61 g/mol | Calculated from[2][3][4][5][6] |

| Appearance | White to off-white crystalline solid | General Chemical Knowledge |

| Purity (Typical) | ≥98% (by GC or HPLC) | [3] |

Note: The molecular weight is derived by adding the molecular weight of hydrogen chloride (approx. 36.46 g/mol ) to the molecular weight of the free base, 2-Fluoro-N-methylaniline (approx. 125.15 g/mol ).[2][3][4][5][6]

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is a two-stage process: first, the synthesis of the free base, 2-Fluoro-N-methylaniline, followed by its conversion to the hydrochloride salt. This approach ensures high purity and yield of the final product.

Stage 1: Synthesis of 2-Fluoro-N-methylaniline (Free Base)

The N-methylation of 2-fluoroaniline is a common and efficient route. One established method is reductive amination, which offers high selectivity and mild reaction conditions.

Figure 1: Reductive amination pathway for the synthesis of 2-Fluoro-N-methylaniline.

Experimental Protocol: Synthesis of 2-Fluoro-N-methylaniline [7]

-

Materials: 2-Fluoroaniline, Paraformaldehyde, Methanol, Sodium Borohydride (NaBH₄), Ethyl Acetate, Water, Saturated Brine, Magnesium Sulfate (anhydrous).

-

Procedure:

-

To a round-bottom flask, add methanol (245 mL) and paraformaldehyde (1.23 g, 41 mmol). Reflux the mixture at 85°C until the paraformaldehyde dissolves completely.

-

In a separate flask, dissolve 2-fluoroaniline (3 g, 27 mmol) and sodium hydroxide (2.16 g, 54 mmol) in methanol (5 mL).

-

Add the aniline solution to the paraformaldehyde solution and reflux the combined mixture at 85°C for 24 hours.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add sodium borohydride (2.02 g, 54 mmol) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, reflux the mixture again at 85°C for 1 hour.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water (25 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water (20 mL) and then with saturated brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-Fluoro-N-methylaniline as an oil.

-

Stage 2: Conversion to Hydrochloride Salt and Purification

The crude free base is converted to its hydrochloride salt to facilitate purification by recrystallization and improve its stability.

Figure 2: Workflow for the conversion to the hydrochloride salt and subsequent purification.

Experimental Protocol: Salt Formation and Recrystallization (Based on[8] and general principles)

-

Materials: Crude 2-Fluoro-N-methylaniline, Diethyl ether (anhydrous), Hydrogen chloride (solution in diethyl ether or as a gas), Ethanol, Hexanes.

-

Procedure:

-

Dissolve the crude 2-Fluoro-N-methylaniline oil in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add a solution of hydrogen chloride in diethyl ether until no further precipitation is observed. Alternatively, bubble anhydrous HCl gas through the solution.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold diethyl ether to remove any remaining impurities.

-

For recrystallization, dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.

-

Slowly add hexanes or diethyl ether until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.

-

Analytical Quality Control

To ensure the suitability of the synthesized compound for its intended applications, rigorous analytical testing is imperative.

| Analytical Method | Purpose | Expected Outcome |

| HPLC/GC | Purity assessment and quantification of impurities. | Purity ≥98%, with minimal presence of starting materials or by-products like N,N-dimethylaniline.[9][10][11] |

| ¹H NMR / ¹³C NMR | Structural confirmation and identification. | Spectra consistent with the proposed structure of this compound. |

| ¹⁹F NMR | Confirmation of the fluorine atom's presence and chemical environment. | A characteristic signal corresponding to the fluorine on the aromatic ring. |

| Mass Spectrometry | Determination of the molecular weight of the parent ion. | A molecular ion peak corresponding to the free base (125.15 m/z). |

| Melting Point | Identity and purity check. | A sharp and defined melting range consistent with the pure compound. |

Core Applications and Scientific Relevance

2-Fluoro-N-methylaniline and its hydrochloride salt are valuable intermediates in the synthesis of complex organic molecules due to the unique properties conferred by the fluorine substituent.

-

Pharmaceutical Development: This compound is a key precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[3][5] The fluorine atom can enhance metabolic stability, increase lipophilicity, and modulate the pKa of the amine, which are all critical factors in drug design. It is particularly utilized in developing compounds targeting neurological disorders.[3][5]

-

Agrochemical Synthesis: It serves as a building block in the creation of modern herbicides and pesticides.[5] The C-F bond's strength and the unique electronic nature of fluorine contribute to the efficacy and stability of the final agrochemical products.

-

Dyes and Pigments: The aniline scaffold is fundamental in the synthesis of various dyes, and fluorination can be used to tune the color and stability of these materials.[3]

-

Material Science: The compound is used in the formulation of specialized polymers and coatings where specific chemical properties are required for enhanced performance.[3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on the known hazards of similar aniline derivatives.

-

Health Hazards: Irritating to the eyes, respiratory system, and skin.[2] May be harmful if swallowed or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.

References

- 1. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-N-methylaniline [myskinrecipes.com]

- 6. Atomic chlorine | Cl | CID 5360523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]

- 8. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 9. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Fluoro-N-methylaniline Hydrochloride

This guide provides an in-depth, technical walkthrough for the comprehensive structure elucidation of 2-Fluoro-N-methylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind the analytical choices, the interpretation of complex data, and the synergistic application of modern spectroscopic and crystallographic techniques to unequivocally confirm the molecular structure of this important chemical entity.

Introduction: The Significance of Precise Structural Verification

2-Fluoro-N-methylaniline and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom and a methyl group to the aniline scaffold significantly influences the molecule's electronic properties, reactivity, and biological activity. Therefore, unambiguous confirmation of its structure, including the specific isomeric form and the site of protonation in the hydrochloride salt, is a critical prerequisite for its use in any synthetic pathway or biological study. This guide outlines a multi-faceted analytical approach, ensuring a self-validating system for the structural confirmation of this compound (CAS 1187386-14-6).[2]

Foundational Analysis: Synthesis and Physicochemical Characterization

A crucial first step in structure elucidation is the preparation and purification of the analyte. The hydrochloride salt is typically prepared from the free amine, 2-Fluoro-N-methylaniline (CAS 1978-38-7).[3][4]

Synthesis of this compound

A common and straightforward method for the preparation of the hydrochloride salt involves the reaction of the free amine with hydrochloric acid in a suitable organic solvent.

Experimental Protocol: Preparation of this compound

-

Dissolution: Dissolve 2-Fluoro-N-methylaniline (1.0 eq) in anhydrous diethyl ether (10 mL/g).

-

Acidification: While stirring the solution at 0 °C (ice bath), add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise.

-

Precipitation: A white precipitate of this compound should form immediately.

-

Isolation: Continue stirring for 30 minutes at 0 °C, then collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with cold, anhydrous diethyl ether (2 x 5 mL/g) and dry under high vacuum to a constant weight.

This protocol provides a high-purity crystalline solid suitable for subsequent analyses.

Physicochemical Properties

A summary of the key physicochemical properties of the parent amine and its hydrochloride salt is presented in Table 1.

| Property | 2-Fluoro-N-methylaniline | This compound | Source(s) |

| CAS Number | 1978-38-7 | 1187386-14-6 | [2][3] |

| Molecular Formula | C₇H₈FN | C₇H₉ClFN | [2][3] |

| Molecular Weight | 125.15 g/mol | 161.60 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | White to off-white solid | [4] |

The Analytical Workflow: A Multi-Technique Approach

A robust structure elucidation relies on the convergence of data from multiple, independent analytical techniques. The workflow presented here ensures that the information from each method corroborates the others, leading to a definitive structural assignment.

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. In the hydrochloride salt, the protonation of the nitrogen atom leads to a downfield shift of adjacent protons and the appearance of a broad signal for the N-H protons.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | br s | 2H | -NH₂⁺- | Broad, exchangeable proton on the positively charged nitrogen. |

| 7.2-7.4 | m | 4H | Ar-H | Complex multiplet pattern characteristic of a substituted benzene ring. |

| 2.85 | s | 3H | -CH₃ | Singlet, indicating no adjacent protons. |

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number of unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary carbons. The C-F coupling is a key diagnostic feature.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | DEPT | J(C,F) (Hz) | Assignment | Rationale |

| 150.2 | C | ~245 (¹J) | C2 (C-F) | Large one-bond coupling to fluorine; downfield shift due to fluorine's electronegativity. |

| 135.8 | C | ~5 (³J) | C1 (C-N) | Quaternary carbon attached to nitrogen. |

| 129.5 | CH | ~8 (³J) | C4 | Aromatic CH. |

| 125.1 | CH | ~3 (⁴J) | C6 | Aromatic CH. |

| 120.3 | CH | ~12 (²J) | C3 | Aromatic CH with two-bond coupling to fluorine. |

| 116.5 | CH | ~22 (²J) | C5 | Aromatic CH with two-bond coupling to fluorine. |

| 30.5 | CH₃ | - | -CH₃ | Methyl carbon attached to nitrogen. |

2D NMR Spectroscopy (HSQC & HMBC)

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon, confirming the assignments made in the 1D spectra.

-

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include the correlation between the methyl protons (~2.85 ppm) and the C1 carbon (~135.8 ppm), and correlations from the aromatic protons to various aromatic carbons, which helps to definitively place the substituents on the ring.

Caption: Structure of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the free amine (after in-source neutralization and ionization) and valuable structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for this class of molecules.

Expected Mass Spectrometry Data (EI-MS):

-

Molecular Ion (M⁺•): A peak at m/z = 125, corresponding to the molecular weight of the free amine, C₇H₈FN.[3]

-

Key Fragmentation Pathways: The fragmentation of N-methylanilines is well-documented.[5][6]

-

Alpha-Cleavage: Loss of a hydrogen radical from the methyl group to form a stable iminium ion is a characteristic fragmentation.

-

[M - H]⁺ at m/z = 124.

-

-

Loss of CH₃: Cleavage of the N-CH₃ bond.

-

[M - CH₃]⁺ at m/z = 110.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the most diagnostic feature is the presence of the ammonium (-NH₂⁺-) group.

Expected FTIR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2800-3200 | Broad, Strong | N-H stretch (ammonium) | The broadness is due to hydrogen bonding in the solid state. This is a key indicator of salt formation. |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene ring. |

| ~2950 | Medium | Aliphatic C-H stretch | From the methyl group. |

| ~1600, ~1500 | Strong | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| ~1250 | Strong | C-F stretch | Strong absorption due to the polarity of the C-F bond. |

| ~1100-1300 | Strong | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |

The presence of the broad absorption band in the 2800-3200 cm⁻¹ region is a definitive indicator of the formation of the hydrochloride salt, as the free amine would show a sharper N-H stretch at higher wavenumbers (~3400 cm⁻¹).

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

While spectroscopic methods provide a comprehensive picture of the molecule's connectivity and functional groups, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure in the solid state.[7] It reveals precise bond lengths, bond angles, and the crystal packing arrangement.

Expected Crystallographic Data and Insights:

-

Confirmation of Connectivity: The resulting electron density map will unequivocally show the connectivity of all atoms, confirming the 2-fluoro and N-methyl substitution pattern.

-

Proton Location: The analysis will pinpoint the location of the proton on the nitrogen atom, confirming the formation of the ammonium salt.

-

Bond Lengths and Angles: Will align with established values for similar aromatic amines and their salts. For instance, the C-F bond length is expected to be around 1.35 Å.

-

Intermolecular Interactions: The crystal structure will reveal the hydrogen bonding network. A key interaction is expected between the ammonium protons (N-H⁺) and the chloride anion (Cl⁻), which stabilizes the crystal lattice.[8][9] These N-H···Cl hydrogen bonds are a hallmark of amine hydrochloride crystal structures.

Conclusion: A Unified Structural Assignment

The synergistic application of NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and single-crystal X-ray diffraction provides an irrefutable elucidation of the structure of this compound. NMR establishes the carbon-hydrogen framework and the relative positions of the substituents. Mass spectrometry confirms the molecular weight and characteristic fragmentation patterns. FTIR spectroscopy provides clear evidence of the key functional groups, most notably the ammonium salt. Finally, X-ray crystallography delivers a precise, three-dimensional map of the atomic arrangement in the solid state, confirming connectivity, protonation site, and intermolecular interactions. This comprehensive, self-validating approach ensures the highest level of scientific integrity and provides the foundational knowledge required for the confident application of this molecule in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. appchemical.com [appchemical.com]

- 3. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-N-methylaniline | 1978-38-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The crystalline forms of nine hydrochloride salts of substituted tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Analytical Profile of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-N-methylaniline Hydrochloride

This compound (CAS No. 1187386-14-6) is a substituted aromatic amine of significant interest in synthetic organic chemistry.[1] As an essential building block, its applications span the development of pharmaceuticals, agrochemicals, and specialty dyes.[2] The presence of a fluorine atom on the aromatic ring, combined with the N-methyl group, imparts unique electronic properties and reactivity, making it a valuable intermediate for creating more complex molecular architectures.[2]

For researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such intermediates are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for this characterization. This guide offers a senior application scientist's perspective on the acquisition and interpretation of the spectral data for this compound, focusing on the causality behind experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring atoms. The formation of the hydrochloride salt significantly impacts the amine proton, which becomes an ammonium proton (-NH₂⁺-), altering its chemical shift and appearance.

Expert Interpretation: The spectrum is defined by three main regions: the downfield aromatic region, the upfield aliphatic N-methyl region, and the ammonium proton signal.

-

Aromatic Protons (δ ≈ 7.0-7.5 ppm): These four protons exhibit complex splitting patterns. Their chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating ammonium group. The splitting arises from standard ortho, meta, and para proton-proton (H-H) couplings, but is further complicated by coupling to the ¹⁹F nucleus (H-F coupling), which often results in doublet of doublets or more complex multiplets.[3]

-

Ammonium Protons (-NH₂⁺-, variable δ ≈ 5-8 ppm): In the hydrochloride salt, the amine protons are acidic and their signal is typically broad due to rapid chemical exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom.[4] Its integration corresponds to two protons. This peak will readily exchange with deuterium upon addition of D₂O, causing the signal to disappear, a classic confirmatory test.

-

N-Methyl Protons (-CH₃, δ ≈ 3.0 ppm): This signal appears as a singlet, integrating to three protons. Its chemical shift is slightly downfield compared to the free amine due to the deshielding effect of the adjacent positively charged nitrogen atom.

Summarized ¹H NMR Data

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Coupling Constants (J, Hz) |

|---|---|---|---|---|

| Aromatic C-H | ~ 7.0 - 7.5 | Multiplet (m) | 4H | JHH (ortho) ≈ 7-9 Hz; JHF (ortho, meta) ≈ 5-10 Hz |

| Ammonium N-H₂⁺ | ~ 5.0 - 8.0 (variable) | Broad Singlet (br s) | 2H | N/A (exchange broadening) |

| N-Methyl C-H | ~ 3.0 | Singlet (s) | 3H | N/A |

Protocol for ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amine salts as it allows observation of the N-H protons, whereas D₂O will cause them to be exchanged and become invisible.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: Homogenize the magnetic field by adjusting the shim coils. This is a critical step to achieve high-resolution spectra with sharp peaks.

-

Parameter Optimization: Set the spectral width, number of scans (e.g., 8 or 16), and relaxation delay (e.g., 1-2 seconds).

-

Acquisition: Acquire the Free Induction Decay (FID) signal.

-

Data Processing: Apply a Fourier transform to the FID, followed by phase correction and baseline correction, to obtain the frequency-domain NMR spectrum.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) as an internal standard.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key feature is the large coupling constant between the fluorine atom and the carbon to which it is attached.

Expert Interpretation:

-

Aromatic Carbons (δ ≈ 115-155 ppm): Six distinct signals are expected for the aromatic carbons.

-

C2 (Carbon bearing Fluorine): This carbon signal is the most affected by the fluorine. It will appear as a large doublet with a one-bond coupling constant (¹JCF) typically in the range of 240-250 Hz. Its chemical shift will be significantly downfield.

-

Other Aromatic Carbons: The other carbons in the ring will also exhibit smaller C-F couplings (²JCF, ³JCF), causing their signals to appear as doublets or more complex multiplets in a high-resolution spectrum.

-

-

N-Methyl Carbon (-CH₃, δ ≈ 30-35 ppm): A single peak corresponding to the methyl carbon. Its chemical shift is influenced by the adjacent nitrogen.

Summarized ¹³C NMR Data

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic C-F (C2) | ~ 150 - 155 | Doublet (d) | ¹JCF ≈ 240-250 Hz |

| Aromatic C-N (C1) | ~ 125 - 130 | Doublet (d) | ²JCF ≈ 10-15 Hz |

| Aromatic C-H | ~ 115 - 130 | Doublet (d) or Singlet (s) | ²JCF, ³JCF ≈ 5-25 Hz |

| N-Methyl C | ~ 30 - 35 | Singlet (s) | N/A |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expert Interpretation: The IR spectrum of this compound is characterized by several key absorption bands. The formation of the ammonium salt is the most structurally significant feature.

-

N-H₂⁺ Stretching (2400-3200 cm⁻¹): This is a very broad and strong absorption, characteristic of an ammonium salt. It replaces the sharper, weaker N-H stretch that would be seen in the free amine around 3400 cm⁻¹.

-

C-H Stretching (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic, 1450-1600 cm⁻¹): Several sharp to medium bands in this region are characteristic of the benzene ring.

-

C-N Stretching (1200-1350 cm⁻¹): This absorption corresponds to the stretching of the bond between the aromatic ring and the nitrogen atom.

-

C-F Stretching (1100-1250 cm⁻¹): A strong, characteristic absorption due to the carbon-fluorine bond stretch.

Summarized IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2400-3200 | N-H Stretch (very broad) | Ammonium (-NH₂⁺) |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2980 | C-H Stretch | Aliphatic C-H (CH₃) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1100-1250 | C-F Stretch | Aryl-Fluoride |

Protocol for FT-IR Spectrum Acquisition (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum and performs a Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber).

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Workflow for FT-IR Analysis

Caption: Workflow for acquiring and interpreting an FT-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For a salt like this, analysis is performed on the free base, 2-Fluoro-N-methylaniline, as the hydrochloride salt dissociates in the instrument inlet.

Expert Interpretation: The electron ionization (EI) mass spectrum will show the molecular ion (M⁺•) of the free base (C₇H₈FN) at m/z 125. The fragmentation pattern is key to confirming the structure.

-

Molecular Ion (M⁺•, m/z 125): This peak corresponds to the intact molecule of 2-Fluoro-N-methylaniline with one electron removed. Its presence confirms the molecular weight.

-

[M-1]⁺ Peak (m/z 124): A prominent peak resulting from the loss of a hydrogen atom from the N-methyl group (α-cleavage), forming a stable iminium cation. This is a characteristic fragmentation for N-methylamines.[5]

-

[M-15]⁺ Peak (m/z 110): Corresponds to the loss of the methyl group (•CH₃).

-

Other Fragments: Further fragmentation can occur, such as the loss of HCN or fluorine, leading to smaller fragment ions that can help piece together the molecular structure.

Summarized MS Data (Free Base)

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 125 | [C₇H₈FN]⁺• | Molecular Ion (M⁺•) |

| 124 | [C₇H₇FN]⁺ | [M-H]⁺ (α-cleavage) |

| 110 | [C₆H₅FN]⁺ | [M-CH₃]⁺ |

Protocol for EI-MS Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The heat of the ion source will vaporize the sample and cause the dissociation of the HCl salt.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ions, being energetically unstable, fragment into smaller, more stable ions and neutral radicals.

-

Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in the mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The instrument's software plots the relative abundance of ions versus their m/z ratio to create the mass spectrum.

Workflow for Mass Spectrometry Fragmentation Analysis

Caption: Fragmentation analysis workflow for 2-Fluoro-N-methylaniline.

Safety and Handling

2-Fluoro-N-methylaniline and its hydrochloride salt should be handled with care in a well-ventilated area or a fume hood.[6] It is harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[7][8] In case of contact, wash the affected area thoroughly with soap and water.[6]

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a complete and unambiguous structural characterization. ¹H and ¹³C NMR define the carbon-hydrogen framework and reveal the crucial C-F and H-F coupling interactions. FT-IR spectroscopy confirms the presence of key functional groups, most notably the characteristic absorption of the ammonium salt. Finally, mass spectrometry verifies the molecular weight of the free base and provides confirmatory structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system that ensures the identity and integrity of this important chemical intermediate for researchers and industry professionals.

References

- 1. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. capotchem.com [capotchem.com]

Mastering Solubility: A Technical Guide to 2-Fluoro-N-methylaniline Hydrochloride for Advanced Drug Development

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Profile of 2-Fluoro-N-methylaniline Hydrochloride

This in-depth guide provides a detailed exploration of the solubility profile of this compound, a critical parameter for its application in pharmaceutical development. As a key intermediate, understanding its behavior in various solvent systems is paramount for formulation design, bioavailability, and overall therapeutic efficacy.[1][2][3] This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, coupled with actionable experimental protocols for its precise determination.

Executive Summary: The Critical Role of Solubility

The conversion of a sparingly soluble free base, such as 2-Fluoro-N-methylaniline, into its hydrochloride salt is a common and effective strategy to enhance aqueous solubility.[3][4] This enhancement is crucial for active pharmaceutical ingredients (APIs) intended for oral or parenteral administration, where dissolution is the rate-limiting step for absorption.[3] This guide will dissect the physicochemical properties of this compound, offering a robust framework for predicting and experimentally verifying its solubility in aqueous and organic media.

Physicochemical Properties of the Parent Compound: 2-Fluoro-N-methylaniline

A thorough understanding of the parent compound, 2-Fluoro-N-methylaniline, is essential to appreciating the properties of its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C7H8FN | [5][6] |

| Molecular Weight | 125.14 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][2][6] |

| Boiling Point | 87-88°C at 20 mmHg | [6][7] |

| Density | ~1.1 g/mL | [1][6] |

| pKa (Predicted) | 3.65 ± 0.10 | [6][7] |

| Solubility (Predicted) | Slightly soluble in Chloroform and Methanol | [7] |

The presence of a fluorine atom on the aromatic ring and the N-methyl group influences the molecule's polarity and basicity.[2] Aniline itself is only slightly soluble in water, a characteristic attributed to the hydrophobic nature of the benzene ring.[8] The amine group in aniline allows for increased solubility in acidic conditions due to the formation of the anilinium ion.[8][9]

The Hydrochloride Salt Advantage: From Theory to Practice

The formation of this compound involves the protonation of the basic nitrogen atom of the N-methylamino group by hydrochloric acid. This creates an ionic salt, which is generally more soluble in polar solvents like water compared to the neutral free base.[9]

This principle is illustrated by the enhanced solubility of aniline in hydrochloric acid, where it forms the anilinium chloride salt.[9] The salt's solubility, however, is not without complexities. Factors such as the common ion effect, where the presence of chloride ions from other sources can suppress dissolution, must be considered in formulation design.[10]

Experimental Determination of Solubility: A Methodological Framework

Given the lack of readily available public data for this compound, a robust experimental approach is necessary. The following sections detail the gold-standard methodologies for characterizing its solubility profile.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[11] The Saturation Shake-Flask (SSF) method is the recommended "gold standard" for this determination.[12][13][14]

Workflow for Thermodynamic Solubility Determination

Caption: Thermodynamic solubility workflow using the SSF method.

Detailed Protocol for the Saturation Shake-Flask (SSF) Method:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, buffered solutions, organic solvents). The presence of undissolved solid is crucial for ensuring equilibrium.[15]

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C and 37°C to simulate room and physiological temperatures). Agitate for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[15]

-

Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved through centrifugation or by filtering the solution through a syringe filter (e.g., 0.45 µm). This step must be performed carefully to avoid transferring any solid particles.[14][15]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]

-

Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution.[12] This is often higher than the thermodynamic solubility and is relevant for early-stage drug discovery where high-throughput screening is employed.[4][12]

Workflow for Kinetic Solubility Determination

Caption: Kinetic solubility determination workflow.

pH-Dependent Solubility Profile

For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.[12] A pH-solubility profile is essential for predicting in vivo dissolution in the gastrointestinal tract.

Experimental Protocol:

-

Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[13]

-

Determine the thermodynamic solubility in each buffer using the SSF method described in section 4.1.

-

Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Excellent solubility is expected at lower pH values, with a potential decrease as the pH increases towards and beyond the pKa of the parent compound's conjugate acid.[4]

Solubility in Organic Solvents and Co-solvent Systems

While the primary goal of forming a hydrochloride salt is to enhance aqueous solubility, understanding its behavior in organic solvents is crucial for purification, formulation, and analytical method development.

Aniline hydrochloride is soluble in alcohol and chloroform.[16] It is reasonable to hypothesize that this compound will exhibit similar behavior. For reactions or formulations in less polar organic solvents where the hydrochloride salt may have limited solubility, several strategies can be employed:

-

Co-solvent Systems: Adding a polar co-solvent, such as ethanol or isopropanol, can significantly enhance the solubility of the salt in a less polar medium.[17]

-

In Situ Free-Basing: The addition of a non-nucleophilic base can neutralize the hydrochloride salt, forming the more organic-soluble free aniline in the reaction mixture.[17]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 37°C

| Solvent System | pH | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | > 10 |

| Acetate Buffer | 4.5 | 5 - 10 |

| Phosphate Buffer | 6.8 | 1 - 5 |

| Water | ~7.0 | 1 - 5 |

| Ethanol | N/A | > 20 |

| Methanol | N/A | > 20 |

| Dichloromethane | N/A | < 0.1 |

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. By applying the principles of physical chemistry and employing robust experimental methodologies, researchers and drug development professionals can effectively characterize this critical intermediate. The protocols outlined herein serve as a self-validating system to generate the reliable data needed to advance pharmaceutical formulations from the laboratory to clinical application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2-Fluoro-N-methylaniline | 1978-38-7 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. quora.com [quora.com]

- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Towards more accurate solubility measurements with real time monitoring: a carvedilol case study - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01349A [pubs.rsc.org]

- 13. who.int [who.int]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-N-methylaniline hydrochloride (CAS No. 1187386-14-6). As a crucial intermediate in pharmaceutical synthesis, understanding its stability profile is paramount for ensuring the integrity of drug development and manufacturing processes. This document delves into the chemical and physical properties of the compound, outlines potential degradation pathways, and provides a detailed, field-proven protocol for conducting a thorough stability study. The recommendations herein are grounded in established principles of chemical stability, regulatory guidelines, and expert analysis to ensure the maintenance of product quality and consistency.

Introduction and Chemical Profile

This compound is an aromatic amine salt that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a fluorine atom on the benzene ring and the N-methyl group bestows unique reactivity and properties that are leveraged in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The hydrochloride salt form is often preferred to enhance solubility and ease of handling compared to the free base.

A thorough understanding of the stability of this intermediate is not merely a matter of good laboratory practice; it is a critical component of robust process development and regulatory compliance. Degradation of this compound can lead to the formation of impurities that may be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product.

Table 1: Physicochemical Properties of 2-Fluoro-N-methylaniline and its Hydrochloride Salt

| Property | 2-Fluoro-N-methylaniline (Free Base) | This compound | Source |

| CAS Number | 1978-38-7 | 1187386-14-6 | [1] |

| Molecular Formula | C₇H₈FN | C₇H₉ClFN | |

| Molecular Weight | 125.15 g/mol | 161.61 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | White to off-white solid (inferred) | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | Soluble in water (inferred) | |

| Incompatible Materials | Strong oxidizing agents, acids | Strong oxidizing agents, strong bases | [3] |

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including its inherent chemical structure and its susceptibility to external environmental conditions such as heat, light, moisture, and oxygen. As an aniline hydrochloride, it is anticipated to be a hygroscopic solid that may be sensitive to light and air.

Hydrolytic Degradation

While the N-methylaniline moiety is generally stable to hydrolysis, prolonged exposure to aqueous conditions, particularly at non-neutral pH and elevated temperatures, could potentially lead to degradation. The C-N bond is not expected to cleave under typical processing and storage conditions. However, the presence of acidic or basic conditions can catalyze other reactions.

Oxidative Degradation

Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[4][5] The electron-donating nature of the N-methylamino group can make the aromatic ring more susceptible to oxidative attack. Potential oxidation products could include N-oxides, hydroxylated derivatives, and colored polymeric materials. The presence of the fluorine atom may influence the rate and regioselectivity of oxidation.

Photolytic Degradation

Many aromatic compounds absorb ultraviolet (UV) radiation, which can lead to photochemical degradation. For fluoroanilines, photolytic degradation can involve the cleavage of the carbon-fluorine bond or reactions involving the amino group. This can result in the formation of a variety of degradation products, including defluorinated species and photo-oxidized products.

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition may occur. The hydrochloride salt may dissociate to the free base and hydrogen chloride gas. Further decomposition could lead to the formation of various volatile and non-volatile byproducts.

Figure 1: Logical relationship between environmental stressors and potential degradation pathways for this compound.

Comprehensive Stability Study Protocol

A robust stability study is essential to define the retest period and appropriate storage conditions for this compound. This protocol is designed to be a self-validating system, providing a comprehensive understanding of the compound's stability profile.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability testing, providing insight into the likely degradation products and demonstrating the specificity of the analytical method.[6][7]

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Heat the solution at 80°C for 24 hours.

-

Cool to room temperature and neutralize with 1 M NaOH.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Heat the solution at 80°C for 24 hours.

-

Cool to room temperature and neutralize with 1 M HCl.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Store at room temperature for 24 hours.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose a thin layer of the solid compound and a solution of the compound (in a quartz cuvette) to a calibrated light source that provides both UV and visible light (e.g., an ICH-compliant photostability chamber).

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Prepare a sample for analysis by dissolving the solid or diluting the solution to a final concentration of approximately 0.1 mg/mL.

-

-

Thermal Degradation (Solid State):

-

Place a sample of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 105°C) for a specified period (e.g., 7 days).

-

Prepare a sample for analysis by dissolving the solid to a final concentration of approximately 0.1 mg/mL.

-

-

Control Samples: Prepare control samples (unstressed) for each condition by diluting the stock solution to the final concentration.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Figure 2: Experimental workflow for the forced degradation study of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[8][9]

Table 2: Recommended Starting Parameters for Stability-Indicating HPLC Method

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic amines. |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape for amines and is a common mobile phase modifier. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |

| Gradient | Start with a low percentage of B and gradually increase | To ensure elution of both the parent compound and any potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection Wavelength | 240 nm (or as determined by UV scan) | A wavelength where the parent compound and potential chromophoric degradation products are likely to absorb. |

| Injection Volume | 10 µL | A standard injection volume. |

Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. This includes demonstrating specificity (the ability to resolve the parent peak from all degradation products), linearity, accuracy, precision, and robustness.

Recommended Storage and Handling Procedures

Based on the chemical nature of this compound and general best practices for handling amine salts, the following storage and handling procedures are recommended to ensure its long-term stability.

Storage Conditions

-

Temperature: Store in a cool, dry place.[3] Refrigeration (2-8°C) is recommended for long-term storage to minimize the rate of any potential degradation reactions.

-

Light: Protect from light.[10] Store in an amber glass bottle or in a light-proof secondary container.

-

Moisture: Keep the container tightly closed to prevent moisture absorption, as amine hydrochlorides can be hygroscopic.[10] Storage in a desiccator may be beneficial.

-

Inert Atmosphere: For long-term storage or for very sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Handling

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Hygroscopicity: Minimize exposure to atmospheric moisture during weighing and handling.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]

Conclusion

The stability of this compound is a critical factor in its successful application in pharmaceutical research and development. This guide has provided a comprehensive framework for understanding and evaluating its stability. By implementing the recommended storage and handling procedures and conducting a thorough stability study as outlined, researchers and scientists can ensure the quality and integrity of this important chemical intermediate. A proactive approach to stability assessment will ultimately contribute to the development of safe and effective medicines.

References

- 1. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. questjournals.org [questjournals.org]

- 9. library.dphen1.com [library.dphen1.com]

- 10. capotchem.com [capotchem.com]

2-Fluoro-N-methylaniline hydrochloride safety data sheet (SDS) summary

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-N-methylaniline Hydrochloride

Introduction: Understanding the Compound and its Context

This compound is an aromatic amine, a class of compounds widely utilized as building blocks in pharmaceutical and chemical synthesis. As with many halogenated anilines, its reactivity and potential biological activity necessitate a thorough understanding of its safety profile to ensure the protection of researchers and scientists.[1][2] The toxicological properties of this specific hydrochloride salt have not been exhaustively investigated; therefore, this guide synthesizes data from the free base, 2-Fluoro-N-methylaniline, and established principles for handling aromatic amines to provide a comprehensive safety framework.[3] The addition of the hydrochloride salt moiety primarily alters physical properties like solubility and melting point but does not diminish the inherent hazards of the aniline structure. This document serves as a Senior Application Scientist's perspective on managing the risks associated with this compound, emphasizing causality, self-validating protocols, and authoritative grounding.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of chemical safety. While detailed data for the hydrochloride salt is limited, the properties of the parent compound are well-documented and serve as a reliable basis for safety protocols.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | N-Methyl-2-fluoroaniline HCl | [4] |

| CAS Number | 1187386-14-6 | [4] |

| Molecular Formula | C₇H₉ClFN | [4] |

| Molecular Weight | 161.6 g/mol | [4] |

| Appearance | Not specified; likely a solid | [4] |

| Parent Compound (Free Base) | 2-Fluoro-N-methylaniline | [3][5] |

| Parent CAS Number | 1978-38-7 | [3][5] |

| Parent Molecular Formula | C₇H₈FN | [3] |

| Parent Molecular Weight | 125.14 g/mol | [3] |

| Parent Boiling Point | No data available | [4] |

| Parent Melting Point | No data available | [4] |

| Parent Relative Density | 1.1 | [5] |

Hazard Identification and Toxicological Profile

The primary hazards associated with 2-Fluoro-N-methylaniline are consistent with many aromatic amines: irritation, potential for organ toxicity, and absorption through the skin.[1][6] The Globally Harmonized System (GHS) provides a clear classification of these risks based on available data for the free base.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[5][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5] |

| Flammable Liquids | 4 | H227: Combustible liquid.[7] |

Note: This classification is for the free base, 2-Fluoro-N-methylaniline. The hydrochloride salt is a solid and not a combustible liquid, but the health hazards should be considered identical.

Toxicological Narrative: The aniline functional group is a known toxicophore. Absorption into the body can lead to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood, a condition known as methemoglobinemia.[2][8] While specific data for 2-Fluoro-N-methylaniline is lacking, this is a classic toxicological effect of aniline and its derivatives.[2] The primary routes of occupational exposure are inhalation of dust or vapors and dermal contact.[1][5] The compound is a confirmed irritant to the skin, eyes, and respiratory tract.[5] Long-term toxicological properties, such as carcinogenicity, have not been investigated for this specific compound, but many aniline derivatives are known or suspected carcinogens, warranting a cautious approach.[2][3]

Caption: Routes of exposure and primary target organs.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE. This strategy is mandated by regulatory bodies like OSHA and is a cornerstone of modern laboratory safety.[9]

Engineering Controls:

-

Fume Hood: All handling of this compound that could generate dust, including weighing and transfers, must be conducted inside a certified chemical fume hood.[10]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive dust or vapors.[5]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment. The following represents the minimum required protection.

-

Hand Protection: Wear chemically resistant gloves. Given that aromatic amines can permeate some common glove materials, double-gloving may be advisable.[6] Always inspect gloves before use and use proper removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use.[3]

-

Eye and Face Protection: Use chemical safety goggles that meet government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU). A face shield may be required for operations with a higher splash risk.[5]

-

Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[11] Ensure no skin is exposed.

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a respirator. For dusts, a particle respirator (e.g., N95, P1) may be sufficient for nuisance exposures, but for higher-level protection or potential vapors, an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator is recommended.[3] All respirator use must be part of a formal respiratory protection program that includes fit testing and training, compliant with OSHA 29 CFR 1910.134.

Caption: Standard workflow for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure during routine laboratory operations.

Step-by-Step Handling Protocol:

-

Designated Area: Establish a designated area within the fume hood for handling this compound.[11]

-

Pre-Weighing: Tare a clean, sealed container on the balance.

-

Aliquotting: Inside the fume hood, carefully transfer the required amount of the solid compound from the stock bottle to the tared container. Use appropriate tools (e.g., spatula) to minimize dust generation. Avoid creating dust clouds.[3]

-

Sealing: Immediately and securely close both the stock bottle and the new container.

-

Cleaning: Decontaminate the spatula and the work surface within the fume hood.

-

Transport: If the container needs to be moved outside the hood, ensure it is securely sealed and the exterior is clean.

Storage Requirements:

-

Conditions: Store in a cool, dry, and well-ventilated place.[5][7] Keep the container tightly closed to prevent moisture absorption and contamination.[5]

-

Location: Store locked up or in an area accessible only to qualified personnel.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[10] Also avoid heat, flames, and sparks.[4][10]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency is critical to mitigating harm. All personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures:

-

General Advice: In all cases of exposure, move the victim to fresh air, remove contaminated clothing, and seek immediate medical attention.[5][12] Show the Safety Data Sheet to the attending physician.[3]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[11] If skin irritation occurs, get medical advice.[5]

-

Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Continue rinsing and consult a physician immediately.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3]

Spill Response Protocol: The response protocol depends on the scale of the spill.

-

Small Spill (manageable by trained personnel):

-

Ensure PPE is worn (including respiratory protection if necessary).

-

Prevent further spread.

-

Gently sweep up or absorb the solid material with an inert material (e.g., vermiculite, dry sand). Avoid creating dust.[3][5]

-

Place the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal.[3]

-

Clean the spill area thoroughly.

-

-

Large Spill:

Caption: Decision flowchart for emergency response.

Disposal Considerations

All waste containing this compound, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

-

Procedure: Collect waste in suitable, closed, and properly labeled containers.[3]

-

Service: Disposal must be handled by a licensed professional waste disposal service.[3] Do not empty into drains.[3] Adhere to all federal, state, and local environmental regulations.[7]

Regulatory Context and Broader Implications

Aniline and its derivatives are a well-regulated class of chemicals due to their potential health effects.[2][14] Regulatory bodies such as the European Chemicals Agency (ECHA) and OSHA in the United States provide frameworks for managing the risks of these compounds.[1][14] Aniline itself is classified as a suspected carcinogen and can cause organ damage after long-term exposure.[2][14] While data for this specific derivative is incomplete, the structural alert warrants treating it with a high degree of caution, assuming it may share some of these more serious chronic hazards. A robust safety culture that respects the potential hazards of all novel chemical entities is paramount in a research and development setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]

- 3. capotchem.com [capotchem.com]

- 4. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsrc [chemsrc.com]

- 5. aksci.com [aksci.com]

- 6. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. threesixtysafety.com [threesixtysafety.com]

- 10. fishersci.com [fishersci.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. hbm4eu.eu [hbm4eu.eu]

An In-Depth Technical Guide to 2-Fluoro-N-methylaniline Hydrochloride: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-Fluoro-N-methylaniline hydrochloride (CAS: 1187386-14-6), a key building block in modern medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, purification, analytical characterization, and applications, with a particular focus on its role in the development of targeted therapeutics.

Nomenclature and Chemical Identity

This compound is the hydrochloric acid salt of 2-Fluoro-N-methylaniline. Understanding its various synonyms and identifiers is crucial for effective literature and database searches.

| Identifier | Value | Source |

| IUPAC Name | 2-fluoro-N-methylaniline;hydrochloride | [1] |

| Synonyms | N-Methyl-2-fluoroaniline hydrochloride | [2] |

| Benzenamine, 2-fluoro-N-methyl-, hydrochloride | ||

| o-Fluoro-N-methylaniline hydrochloride | [3] | |

| CAS Number | 1187386-14-6 | [1] |

| Molecular Formula | C₇H₉ClFN | [1] |

| Molecular Weight | 161.61 g/mol | [1] |

| Parent Compound (Free Amine) | 2-Fluoro-N-methylaniline | [3] |

| Parent CAS Number | 1978-38-7 | [3] |

The Strategic Importance of Fluorinated Anilines in Drug Discovery

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties.[4][5] In the context of aniline derivatives, the presence of a fluorine atom can modulate the basicity of the amino group, enhance metabolic stability, and improve binding affinity to biological targets.[6][7] The ortho-fluoro substitution in this compound, combined with the N-methyl group, provides a unique scaffold for the synthesis of complex molecules, particularly in the realm of kinase inhibitors.[8]

The Role of the Fluoro Group

The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect, which can:

-

Modulate pKa: Lower the pKa of the anilinic nitrogen, influencing its ionization state at physiological pH.[7]

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes.[7]

-

Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a target protein.[7]

The N-Methyl Group's Contribution

The N-methyl group also plays a crucial role by:

-

Increasing Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Steric Influence: The methyl group can provide a steric blocking effect, preventing unwanted metabolic reactions at the nitrogen atom.

-

Conformational Rigidity: It can restrict the rotation around the C-N bond, leading to a more defined conformation for receptor binding.

Synthesis and Purification of this compound

The synthesis of this compound is a two-step process involving the N-methylation of 2-fluoroaniline followed by the formation of the hydrochloride salt.

Step 1: N-Methylation of 2-Fluoroaniline

A common and efficient method for the N-methylation of 2-fluoroaniline is the reaction with dimethyl carbonate, which serves as a green and safe methylating agent.[2]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoroaniline (15 g, 0.135 mol), dimethyl carbonate (105 g), and NaY basic molecular sieve (1.5 g) as a catalyst.[2]

-

Reaction: Stir the mixture and heat to reflux. The reaction progress should be monitored by Gas Chromatography (GC) until the starting material is consumed (typically 11-12 hours).[2]

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Purification: The filtrate is subjected to fractional distillation to remove the excess dimethyl carbonate, yielding 2-Fluoro-N-methylaniline.[2]

Caption: Synthesis of 2-Fluoro-N-methylaniline.

The primary byproduct of this reaction is N,N-dimethyl-2-fluoroaniline.[2] Careful control of stoichiometry and reaction time can minimize its formation. Unreacted 2-fluoroaniline may also be present. Purification by fractional distillation is generally effective in separating the desired product from these impurities.

Step 2: Formation of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction.[9]

-

Dissolution: Dissolve the purified 2-Fluoro-N-methylaniline in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent to remove any unreacted starting material, and dry under vacuum.

Caption: Formation of the Hydrochloride Salt.

If the isolated salt contains colored impurities, recrystallization is a viable purification method. A common technique involves dissolving the hydrochloride salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly to form crystals. The colored impurities, often resulting from oxidation of the aniline, tend to remain in the mother liquor.[10][11] Washing the filtered crystals with a cold, non-polar solvent like diethyl ether can further remove residual impurities.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-methyl protons, and the N-H proton. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom and their relative positions. The N-methyl signal will typically appear as a singlet or a doublet depending on the solvent and coupling to the N-H proton. The N-H proton signal is often broad and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller C-F couplings.[12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt.

-

C-N stretch: A band around 1200-1350 cm⁻¹.

-

C-F stretch: A strong absorption band typically in the range of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.[13][14]

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak for the free amine (2-Fluoro-N-methylaniline) at m/z 125.1.[3] The fragmentation pattern will be characteristic of the molecule's structure.

Applications in Pharmaceutical Research

This compound is a valuable precursor in the synthesis of various pharmaceutically active compounds, most notably kinase inhibitors for cancer therapy.[8][15]

Role in Kinase Inhibitor Synthesis